tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Catalog No.
S765854
CAS No.
158407-04-6
M.F
C11H20BrNO2
M. Wt
278.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

CAS Number

158407-04-6

Product Name

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3

InChI Key

YGJXBTRLYHCWGD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CBr

Synthesis and Use as a Building Block:

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (Boc-4-Br-piperidine) is a valuable intermediate used in organic synthesis for the preparation of various functionalized piperidine derivatives. The presence of the tert-butyl protecting group (Boc) safeguards the amine functionality while the bromomethyl group serves as a versatile reactive site for further transformations. Several research articles describe the synthesis of Boc-4-Br-piperidine, often as a starting material for the synthesis of more complex molecules ().

Applications in Medicinal Chemistry:

Due to the prevalence of the piperidine ring in numerous biologically active molecules, Boc-4-Br-piperidine finds applications in medicinal chemistry research. By strategic manipulation of the bromomethyl group, scientists can introduce diverse functionalities, leading to potential new drug candidates. Research has explored the use of Boc-4-Br-piperidine for the synthesis of piperidine-based inhibitors of enzymes and receptors implicated in various diseases ().

Exploration in Organic Catalysis:

Recent research explores the potential of piperidine derivatives as chiral organocatalysts for asymmetric reactions. Boc-4-Br-piperidine can serve as a precursor for the synthesis of such catalysts, where proper functionalization of the bromomethyl group can modulate the catalyst's activity and selectivity. Studies have reported the development of Boc-4-Br-piperidine-derived catalysts for various organic transformations ().

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₀BrNO₂ and a molecular weight of approximately 278.19 g/mol. It is categorized under the class of piperidine derivatives, featuring a tert-butyl ester functional group and a bromomethyl substituent at the 4-position of the piperidine ring. This compound appears as a white to light yellow solid and has a density of approximately 1.3 g/cm³. Its boiling point is around 318.3 °C, while its melting point ranges from 46 °C to 50 °C .

Typical of piperidine derivatives, including:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols.
  • Ester Hydrolysis: The tert-butyl ester can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid.
  • Reduction Reactions: The compound can be reduced to yield the corresponding alcohol or amine derivatives.

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available piperidine or its derivatives.
  • Bromomethylation: The introduction of the bromomethyl group can be achieved using reagents like formaldehyde and hydrobromic acid.
  • Esterification: The final step involves reacting the resulting acid with tert-butyl alcohol in the presence of an acid catalyst to form the ester.

This multi-step synthesis allows for the production of high-purity compounds suitable for research and application.

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate has several applications in:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Chemical Research: Used in studies exploring new derivatives with enhanced biological properties.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Interaction studies involving tert-butyl 4-(bromomethyl)piperidine-1-carboxylate focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its potential use in drug design and development, particularly concerning structure-activity relationships (SAR) in medicinal chemistry.

Similar Compounds

Several compounds exhibit structural similarities to tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, including:

Compound NameMolecular FormulaUnique Features
tert-Butyl 4-bromopiperidine-1-carboxylateC₁₀H₁₈BrNO₂Lacks bromomethyl group
2-Methyl-2-propanyl 4-(bromomethyl)-1-piperidinecarboxylateC₁₃H₂₃BrNO₂Different alkyl substituent
4-BromomethylpiperidineC₇H₁₄BrNSimplified structure without carboxylate

These compounds highlight the unique aspects of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, particularly its functional groups that enhance its reactivity and potential applications in various fields.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Dates

Modify: 2023-08-15

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